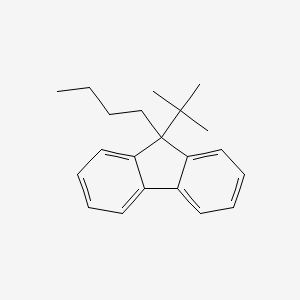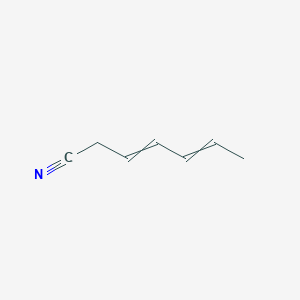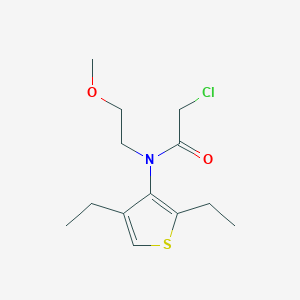
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of diethyl malonate with sulfur and an appropriate halogenated compound.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the chlorinated thiophene with acetic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced thiophene derivatives.
Substitution: Various substituted acetamides.
科学的研究の応用
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors that interact with the thiophene ring or the acetamide moiety. Pathways involved might include metabolic or signaling pathways influenced by these interactions.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide
Uniqueness
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxyethyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
87674-86-0 |
|---|---|
分子式 |
C13H20ClNO2S |
分子量 |
289.82 g/mol |
IUPAC名 |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H20ClNO2S/c1-4-10-9-18-11(5-2)13(10)15(6-7-17-3)12(16)8-14/h9H,4-8H2,1-3H3 |
InChIキー |
RGFGVSAMURDQRX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC(=C1N(CCOC)C(=O)CCl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
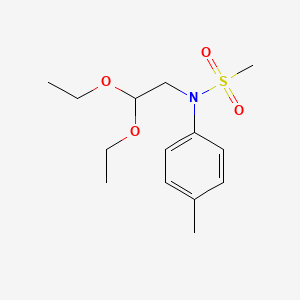
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
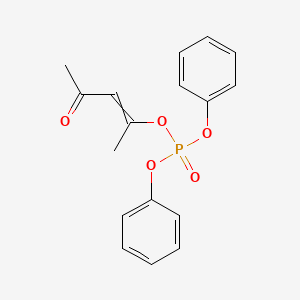
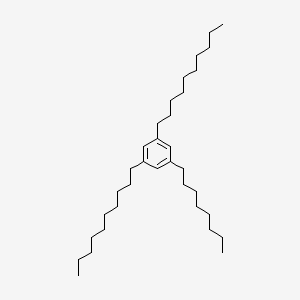
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
